Buttpark 93\04-36
Description
Buttpark 93\04-36: , also known as 2-[(1-benzhydrylazetidin-3-yl)oxy]benzoic acid, is a chemical compound with the molecular formula C23H21NO3 and a molecular weight of 359.42 g/mol. This compound is notable for its unique structure, which includes a benzhydryl group and an azetidine ring.
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C23H21NO3/c25-23(26)20-13-7-8-14-21(20)27-19-15-24(16-19)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2,(H,25,26) |
InChI Key |
WKMBCZCFTJSQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buttpark 93\04-36 typically involves the reaction of benzhydrylamine with 3-chloropropanoic acid to form an intermediate, which is then cyclized to produce the azetidine ring. This intermediate is further reacted with 2-hydroxybenzoic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Buttpark 93\04-36 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzhydryl and azetidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Buttpark 93\04-36 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Buttpark 93\04-36 involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The azetidine ring and benzhydryl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
2-[(1-benzhydrylazetidin-3-yl)oxy]benzoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzhydrylamine derivatives: These compounds have similar benzhydryl groups but differ in their functional groups and overall structure
Uniqueness: Buttpark 93\04-36 is unique due to its specific combination of the benzhydryl group and azetidine ring, which imparts distinct chemical reactivity and biological activity.
Q & A
Q. What are the recommended protocols for identifying and characterizing "Buttpark 93\04-36" in experimental settings?
Methodological Answer: Initial characterization should employ a combination of spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. For novel compounds, elemental analysis and X-ray crystallography are critical to establish crystallographic data. Cross-validate results with peer-reviewed protocols, ensuring alignment with standards such as those outlined in the Beilstein Journal of Organic Chemistry for reproducibility .
Q. How can researchers optimize synthesis pathways for "this compound" while minimizing byproducts?
Methodological Answer: Utilize factorial design experiments to test variables like temperature, solvent polarity, and catalyst concentration. This approach allows systematic identification of optimal conditions. For example, a 2³ factorial design (three variables at two levels) can isolate interactions between parameters. Document reaction yields and byproduct profiles using mass spectrometry, and apply statistical tools (e.g., ANOVA) to validate significance .
Q. What are the best practices for ensuring data integrity when reporting physicochemical properties of "this compound"?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include metadata such as instrument calibration details, environmental conditions, and replicate measurements. For peer-reviewed publication, follow guidelines requiring full experimental procedures in the main text or supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data for "this compound" across independent studies?
Methodological Answer: Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For instance, standardize in vitro assays using ISO-certified cell lines and validate findings with orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) .
Q. What experimental frameworks are suitable for studying the mechanism of action of "this compound" in complex biological systems?
Methodological Answer: Integrate multi-omics approaches (proteomics, transcriptomics) with kinetic modeling to map interaction networks. Employ knockout/knockdown models to isolate pathways, and use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Link findings to established theoretical frameworks, such as enzyme kinetics or signal transduction cascades, to contextualize results .
Q. How can computational methods enhance the design of derivatives of "this compound" with improved selectivity?
Methodological Answer: Apply molecular docking and molecular dynamics simulations to predict binding modes against target vs. off-target proteins. Use quantitative structure-activity relationship (QSAR) models to prioritize synthetic targets. Validate computational predictions with in vitro selectivity assays (e.g., kinase profiling panels) and cross-reference results with databases like ChEMBL for benchmarking .
Q. What strategies mitigate batch-to-batch variability in "this compound" production for longitudinal studies?
Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring and real-time analytics (e.g., PAT tools). Use accelerated stability studies (ICH guidelines) to identify degradation pathways and establish acceptance criteria for purity (>98% by HPLC). Document deviations in a batch record database for retrospective analysis .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns when repurposing "this compound" for new therapeutic applications?
Methodological Answer: Align with the Declaration of Helsinki and institutional review board (IRB) protocols for preclinical-to-clinical translation. Conduct toxicity profiling in validated models (e.g., zebrafish or organoids) before in vivo testing. For human subjects research, ensure informed consent and data anonymization, as outlined in NIH guidelines .
Q. What frameworks support interdisciplinary collaboration in studying "this compound"?
Methodological Answer: Establish a shared data management plan (DMP) using platforms like Open Science Framework (OSF). Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed) and adopt interoperable file formats (e.g., .mzML for mass spectrometry). Regular cross-disciplinary workshops can harmonize terminology and methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
